Vancomycin Binding Affinity: 1000-Fold Reduction vs. D-Ala-D-Ala Analog
The binding affinity of vancomycin for the depsipeptide cell-wall precursor mimic Ac2-L-Lys-D-Ala-D-Lac (the diacetylated form of Ac-Lys-D-Ala-D-lactic acid) is compared to its affinity for the sensitive-strain analog Ac2-L-Lys-D-Ala-D-Ala. The replacement of the terminal D-Ala amide with D-lactate ester results in a 1000-fold (or ~4.1 kcal/mol) loss in binding affinity, the primary mechanism of VanA/VanB resistance [1][2].
| Evidence Dimension | Binding Affinity (Fold Reduction) |
|---|---|
| Target Compound Data | ~4.1 kcal/mol reduction in binding energy relative to D-Ala-D-Ala analog |
| Comparator Or Baseline | Ac2-L-Lys-D-Ala-D-Ala (Baseline; 0 kcal/mol reduction reference) |
| Quantified Difference | 1000-fold reduction in vancomycin activity/potency |
| Conditions | Biochemical binding assay / Free energy perturbation (FEP) calculations |
Why This Matters
This 1000-fold affinity differential defines the compound's unique utility as a specific model for vancomycin-resistant cell wall precursors.
- [1] Leung, S. S., Tirado-Rives, J., & Jorgensen, W. L. (2009). Vancomycin analogs: Seeking improved binding of d-Ala-d-Ala and d-Ala-d-Lac peptides by side-chain and backbone modifications. Bioorganic & Medicinal Chemistry, 17(16), 5874–5886. View Source
- [2] McComas, C. C., Crowley, B. M., & Boger, D. L. (2003). Partitioning the Loss in Vancomycin Binding Affinity for d-Ala-d-Lac into Lost H-Bond and Repulsive Lone Pair Contributions. Journal of the American Chemical Society, 125(31), 9314–9315. View Source
